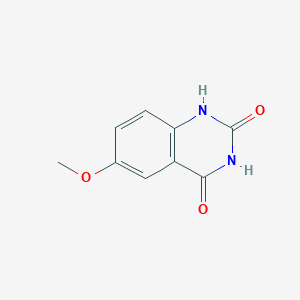

6-Methoxyquinazoline-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYIYDVQBAPJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438178 |

Source

|

| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32618-84-1 |

Source

|

| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 6-Methoxyquinazoline-2,4-diol

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxyquinazoline-2,4-diol

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis and characterization of this compound, also known as 6-methoxy-1H,3H-quinazoline-2,4-dione. The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This document details a robust, one-pot synthetic protocol starting from readily available 2-amino-5-methoxybenzamide. The rationale behind the chosen synthetic strategy, including reaction mechanism and selection of reagents, is thoroughly discussed. Furthermore, this guide presents a complete workflow for the structural elucidation and purity confirmation of the target compound, employing a suite of standard analytical techniques: Melting Point determination, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS). Expected outcomes and data interpretation are provided to serve as a benchmark for researchers. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure for the preparation and analysis of this important heterocyclic compound.

Introduction

The quinazoline ring system, particularly the quinazoline-2,4-dione (or 1H,3H-quinazoline-2,4-dione) core, is a cornerstone in the development of therapeutic agents[5]. This nitrogen-containing fused heterocycle is found in a variety of natural products and synthetic molecules that exhibit significant pharmacological effects[6]. The versatility of the quinazoline-2,4-dione scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This has led to its investigation in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[3][4][7].

The introduction of a methoxy group at the 6-position of the quinazoline ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This guide focuses specifically on this compound, providing a detailed, field-proven protocol that emphasizes not only the procedural steps but also the underlying chemical principles. By explaining the causality behind experimental choices, this document aims to equip scientists with the knowledge to reliably synthesize, purify, and validate the target compound with a high degree of confidence.

Section 1: Synthetic Strategy and Rationale

Overview of Synthetic Routes

The synthesis of the quinazoline-2,4-dione ring system can be achieved through several established pathways. Common methods include the reaction of isatoic anhydrides with amines, the cyclocondensation of 2-aminobenzamides with phosgene or its equivalents, and palladium-catalyzed reactions involving 2-halobenzoates and ureas[2][8]. For the synthesis of this compound, a highly efficient and direct approach is the one-pot cyclization of a substituted 2-aminobenzamide.

Selected Pathway: DMAP-Catalyzed Cyclization

This guide details a one-pot synthesis from 2-amino-5-methoxybenzamide using di-tert-butyl dicarbonate (Boc₂O) as a carbonylating agent, catalyzed by 4-(Dimethylamino)pyridine (DMAP). This method, adapted from a similar synthesis of N-substituted analogs, is advantageous due to its mild reaction conditions, high yields, and operational simplicity[9].

Rationale for Reagent Selection:

-

Starting Material (2-amino-5-methoxybenzamide): This precursor contains the necessary aniline and amide functionalities ortho to each other, primed for cyclization. The methoxy group is already in the desired 6-position of the final product.

-

Carbonylating Agent (Di-tert-butyl dicarbonate, Boc₂O): While traditionally used for amine protection, in this context, Boc₂O serves as a safe and effective phosgene equivalent. It reacts with the primary arylamine to form a carbamate intermediate, which subsequently cyclizes.

-

Catalyst (4-Dimethylamino)pyridine, DMAP): DMAP is a highly effective nucleophilic catalyst that accelerates the reaction between the amine and Boc₂O, facilitating the formation of the key intermediate under mild conditions[9].

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is suitable for dissolving the starting materials and facilitating the reaction.

Reaction Mechanism

The reaction proceeds through a domino sequence consisting of N-carbamoylation followed by an intramolecular cyclization.

-

Activation & N-Carbamoylation: DMAP activates the Boc₂O, which then reacts with the more nucleophilic aromatic amine of 2-amino-5-methoxybenzamide to form a tert-butyl carbamate intermediate.

-

Intramolecular Cyclization: Under the reaction conditions, the carbamate intermediate undergoes an intramolecular nucleophilic attack from the adjacent amide nitrogen onto the carbamate carbonyl carbon.

-

Elimination & Tautomerization: This cyclization results in the elimination of tert-butanol and carbon dioxide, forming the heterocyclic ring. The resulting product exists predominantly in the more stable dione tautomeric form.

Visualization of Synthetic Pathway

Caption: Synthetic route for this compound.

Section 2: Experimental Protocol - Synthesis

This protocol is designed to be self-validating, where successful completion of each step under the specified conditions reliably yields the desired product.

Materials and Reagents

-

2-amino-5-methoxybenzamide (≥98% purity)

-

Di-tert-butyl dicarbonate (Boc₂O) (≥98% purity)

-

4-(Dimethylamino)pyridine (DMAP) (≥99% purity)

-

Acetonitrile (MeCN), anhydrous (≤50 ppm H₂O)

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate (EtOAc), reagent grade

-

Methanol (MeOH), reagent grade

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or meter

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-methoxybenzamide (1.66 g, 10.0 mmol, 1.0 equiv.).

-

Addition of Reagents: Add anhydrous acetonitrile (40 mL), DMAP (0.122 g, 1.0 mmol, 0.1 equiv.), and di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv.).

-

Reaction Execution: Equip the flask with a reflux condenser and place it under an inert atmosphere. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.

-

Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for cyclization. The inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate should form.

-

Isolation: Filter the solid precipitate using a Buchner funnel and wash the filter cake sequentially with cold acetonitrile (10 mL) and then deionized water (2 x 20 mL) to remove residual DMAP and other water-soluble impurities.

-

Acid Wash (Optional Purity Step): To ensure complete removal of DMAP, the crude solid can be suspended in 1 M HCl (30 mL), stirred for 15 minutes, filtered, and washed with deionized water until the filtrate is neutral.

-

Drying: Dry the resulting white to off-white solid under vacuum at 60°C to a constant weight. The expected yield is typically in the range of 80-90%.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

-

DMAP is toxic; handle with care.

-

Acetonitrile is flammable and toxic.

Section 3: Characterization and Structural Elucidation

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized this compound. The following workflow provides a comprehensive characterization cascade.

Visualization of Characterization Workflow

Caption: Standard workflow for product characterization.

Melting Point (MP)

-

Protocol: The melting point is determined using a standard capillary melting point apparatus.

-

Rationale: A sharp melting point over a narrow range (e.g., < 2°C) is a primary indicator of high purity.

-

Expected Result: Literature values for similar quinazolinediones are often >250 °C, frequently with decomposition[9]. A high melting point is expected due to intermolecular hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: An FT-IR spectrum is recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Rationale: FT-IR is used to identify key functional groups present in the molecule. The presence of N-H and C=O stretches and the absence of starting material bands confirm the cyclization.

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3200-3000 | N-H Stretch | Amide/Amine | [4] |

| 1710-1660 | C=O Stretch (asymmetric) | Dione Carbonyl | [4] |

| 1660-1620 | C=O Stretch (symmetric) | Dione Carbonyl | [4] |

| 1610-1580 | C=C Stretch | Aromatic Ring | |

| 1250-1200 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | [10] |

| 1050-1000 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Spectra are recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and exchange with the labile N-H protons.

-

Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment.

¹H NMR (Expected Data, 400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Reference |

| ~11.2 | Broad Singlet | 2H | N1-H , N3-H | Labile amide protons, broad due to exchange. Position typical for quinazolinediones[9]. |

| ~7.35 | Doublet | 1H | C5-H | Aromatic proton ortho to the C4-carbonyl group. |

| ~7.15 | Doublet of Doublets | 1H | C7-H | Aromatic proton ortho to C8-H and meta to C5-H. |

| ~7.05 | Doublet | 1H | C8-H | Aromatic proton ortho to C7-H. |

| ~3.75 | Singlet | 3H | -OCH ₃ | Methoxy group protons. Position consistent with aryl methoxy groups[9]. |

¹³C NMR (Expected Data, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Reference |

| ~162.0 | C 4=O | Carbonyl carbon adjacent to the aromatic ring[9]. |

| ~155.0 | C 6-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~150.5 | C 2=O | Carbonyl carbon between the two nitrogen atoms[9]. |

| ~135.0 | C 8a | Quaternary aromatic carbon at the ring junction. |

| ~122.5 | C 5 | Aromatic CH carbon. |

| ~117.0 | C 4a | Quaternary aromatic carbon at the ring junction, adjacent to the carbonyl. |

| ~115.5 | C 7 | Aromatic CH carbon. |

| ~108.0 | C 8 | Aromatic CH carbon. |

| ~55.5 | -OC H₃ | Methoxy carbon[9]. |

High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Analysis is performed using Electrospray Ionization (ESI) in either positive or negative mode.

-

Rationale: HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the synthesized compound.

-

Expected Data:

-

Molecular Formula: C₉H₈N₂O₃

-

Exact Mass: 192.0535

-

Calculated m/z for [M+H]⁺: 193.0608

-

Calculated m/z for [M-H]⁻: 191.0462

-

The experimentally found value should match the calculated value to within 5 ppm.

-

Section 4: Data Summary

The following table consolidates the expected analytical data for a successfully synthesized and purified sample of this compound.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | 80-90% |

| Melting Point | >250 °C (with decomposition) |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| HRMS (ESI⁺) | Calculated for C₉H₉N₂O₃ [M+H]⁺: 193.0608; Found: ± 5 ppm |

| FT-IR (cm⁻¹) | ~3150 (N-H), ~1700 (C=O), ~1640 (C=O), ~1600 (C=C), ~1230 (C-O) |

| ¹H NMR (DMSO-d₆) | δ ~11.2 (br s, 2H), ~7.35 (d, 1H), ~7.15 (dd, 1H), ~7.05 (d, 1H), ~3.75 (s, 3H) |

| ¹³C NMR (DMSO-d₆) | δ ~162.0, ~155.0, ~150.5, ~135.0, ~122.5, ~117.0, ~115.5, ~108.0, ~55.5 |

Conclusion

This guide has outlined a comprehensive and reliable framework for the synthesis and characterization of this compound. The selected one-pot synthetic method from 2-amino-5-methoxybenzamide is efficient, high-yielding, and utilizes readily accessible reagents. The detailed characterization workflow, combining spectroscopic and physical analyses, provides a robust protocol for confirming the structural integrity and purity of the final product. By providing not just the methodology but also the scientific rationale and expected data, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the confident production and validation of this key heterocyclic building block for further investigation.

References

-

Al-Obaid, A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione derivatives 114. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of quinazolin-2,4-diones. ResearchGate. [Link]

-

El-Sayed, N. F., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. [Link]

-

Sarmiento-Sánchez, J. I., et al. (2016). Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. PubMed. [Link]

-

Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(3), 485-491. [Link]

-

Chen, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9353–9362. [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. organic-chemistry.org. [Link]

-

Voicu, S. I., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. [Link]

-

Vaskevych, A., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. [Link]

-

Chen, J-H., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 1 [G1]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

-

Lawrence, N. J., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(7), 553-561. [Link]

-

Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

National Institutes of Health. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health. [Link]

-

PubChemLite. (n.d.). 6-methoxyquinoline-2,4-diol (C10H9NO3). PubChemLite. [Link]

-

ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health. [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. National Institutes of Health. [Link]

-

MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

-

PubChem. (n.d.). 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][3]dioxine-7,8-diol. PubChem. [Link]

-

National Institutes of Health. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]

-

PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Quinazolinediones synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

Biological activity of 6-Methoxyquinazoline-2,4-diol derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Methoxyquinazoline-2,4-diol Derivatives

Executive Summary

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This guide focuses specifically on derivatives of this compound, a scaffold that combines the versatile quinazoline framework with an electron-donating methoxy group, enhancing its potential as a template for potent therapeutic agents. We will explore the synthetic strategies for derivatization, delve into the primary biological activities, particularly anticancer effects via kinase inhibition, and elucidate the key structure-activity relationships that govern efficacy. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge, detailed experimental protocols, and insights into the future development of this promising class of compounds.

The Quinazoline Scaffold: A Foundation for Drug Discovery

Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene and a pyrimidine ring, is the foundational structure for over 200 natural alkaloids and a vast number of synthetic molecules with significant pharmacological applications.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects.[2][3][4][5]

The clinical success of quinazoline-based drugs underscores the therapeutic importance of this scaffold. Several have received FDA approval, most notably in oncology, including:

-

Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) for non-small-cell lung cancer (NSCLC).[6][7]

-

Lapatinib (Tykerb®) : A dual TKI targeting both EGFR and HER2 for the treatment of breast cancer.[6][7]

-

Afatinib (Gilotrif®) : A second-generation, irreversible inhibitor of the ErbB family of receptors.[7][8]

These drugs validate the quinazoline core as an effective pharmacophore for designing ATP-competitive kinase inhibitors, setting the stage for the exploration of novel derivatives with improved potency and selectivity.[8][9]

The this compound Core: Structural and Electronic Attributes

The subject of this guide, this compound, exists in tautomeric equilibrium with its more stable dione form, 6-methoxyquinazoline-2,4(1H,3H)-dione. The key features of this core are:

-

The Quinazoline-2,4-dione Nucleus : This structure provides a rigid framework with hydrogen bond donors (N-H at positions 1 and 3) and acceptors (C=O at positions 2 and 4), which are critical for anchoring the molecule within the active sites of target proteins.

-

The 6-Methoxy Group : Positioned on the benzene ring, the methoxy (-OCH₃) group is strongly electron-donating. This electronic influence can modulate the molecule's interaction with biological targets, often enhancing binding affinity and contributing to potent inhibitory activity, a feature observed in many highly active quinazoline derivatives.[6]

Synthetic Pathways to Novel Derivatives

The generation of a diverse library of derivatives from the this compound core is essential for optimizing biological activity. A common and effective strategy involves the N-alkylation of the imide nitrogens.

General Synthetic Workflow

The diagram below illustrates a typical two-step process for generating N-substituted derivatives, starting from the synthesis of the core ring structure.

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of N-Substituted 6-Methoxyquinazoline-2,4-dione Derivatives

This protocol is adapted from established methodologies for the N-alkylation of quinazolinediones and is designed to be a self-validating system.

Objective: To introduce an alkylamine fragment onto the quinazoline-2,4-dione core to explore its impact on biological activity.

Materials:

-

6-Methoxyquinazoline-2,4(1H,3H)-dione (starting material)

-

Anhydrous potassium carbonate (K₂CO₃, base)

-

Appropriate chloroalkylamine hydrochloride (e.g., 2-(diethylamino)ethyl chloride hydrochloride, alkylating agent)

-

Dimethylformamide (DMF, solvent)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-methoxyquinazoline-2,4(1H,3H)-dione in anhydrous DMF.

-

Base Addition: Add 2.2 equivalents of powdered anhydrous K₂CO₃ to the solution. The second equivalent is to neutralize the HCl from the chloroalkylamine salt.

-

Addition of Alkylating Agent: Add 1.1 equivalents of the selected chloroalkylamine hydrochloride.

-

Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours.

-

Causality Check: The K₂CO₃ acts as a base to deprotonate the acidic N-H proton of the quinazolinedione, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of the chloroalkylamine in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion.

-

Self-Validation: A co-spotted lane (starting material + reaction mixture) on the TLC plate will clearly distinguish the product from the starting material.

-

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant potential, primarily as anticancer agents.[6]

Anticancer Activity

The quinazoline framework is a well-established pharmacophore for targeting key proteins involved in cancer progression.[10][11]

A primary mechanism of action for many anticancer quinazolines is the inhibition of receptor tyrosine kinases (RTKs).[4] EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical RTKs that, when overactive, drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels to supply the tumor).[9][12]

Mechanism: 6-Methoxyquinazoline derivatives often function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation and survival.[5][7] The quinazoline core mimics the adenine ring of ATP, with the N1 and N3 atoms forming crucial hydrogen bonds with the hinge region of the kinase.[6]

Caption: Key structure-activity relationship points for 6-methoxyquinazoline derivatives.

-

The Quinazoline Core: The N1 and N3 atoms are vital for forming hydrogen bonds with the hinge region of kinase active sites, anchoring the inhibitor. [6]* Position 4: For kinase inhibition, a 4-anilino (aniline attached to C4) substituent is a highly favorable feature. This group extends into a hydrophobic pocket of the ATP-binding site, significantly increasing potency. [5][12]* Position 6: The electron-donating 6-methoxy group is often associated with enhanced activity. Many of the most potent kinase inhibitors feature a 6,7-dimethoxy substitution pattern, suggesting that increased electron density on the benzene ring is beneficial for target engagement. [6][13]* Positions 1 and 3: Substitution at these positions with short alkylamine chains or other functional groups can be used to fine-tune physicochemical properties like solubility and cell permeability, or to explore interactions with other parts of the target protein.

Protocols for Biological Evaluation

Protocol 6.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [6] Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

-

Controls: Include wells with:

-

Vehicle Control: Cells treated with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds (represents 100% viability).

-

Positive Control: Cells treated with a known cytotoxic drug like Cisplatin or Doxorubicin.

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

Derivatives of this compound represent a highly versatile and potent class of biologically active molecules. The scaffold has been firmly established as a cornerstone for the development of anticancer agents, particularly tyrosine kinase inhibitors.

Future research in this area will likely focus on:

-

Overcoming Drug Resistance: Designing derivatives that are active against mutant forms of kinases that confer resistance to first- and second-generation inhibitors. [8][12]* Dual-Target Inhibitors: Creating hybrid molecules that inhibit multiple cancer-related pathways simultaneously, such as dual EGFR and HDAC inhibitors, to achieve synergistic effects and combat resistance. [4]* Improving Pharmacokinetics: Optimizing derivatives to have better absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved bioavailability and in vivo efficacy.

-

Expanding Therapeutic Applications: While the focus has been on cancer, the observed antimicrobial activity suggests that the full therapeutic potential of this scaffold may not yet be fully realized. In conclusion, the this compound core, through strategic derivatization, provides a powerful platform for the discovery of next-generation therapeutics. The combination of a privileged heterocyclic core and favorable electronic properties makes it a subject of continued interest for drug development professionals.

References

- An insight into the therapeutic potential of quinazoline deriv

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

-

Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety - PubMed. (URL: [Link])

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (URL: [Link])

- Synthesis And Biological Evaluation Of Quinazoline Deriv

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (URL: [Link])

-

Quinazoline - Wikipedia. (URL: [Link])

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

-

Structure of quinazoline-based drugs. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (URL: [Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: [Link])

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed. (URL: [Link])

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (URL: [Link])

-

Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC. (URL: [Link])

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - NIH. (URL: [Link])

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (URL: [Link])

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. globethesis.com [globethesis.com]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline - Wikipedia [en.wikipedia.org]

- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

6-Methoxyquinazoline-2,4-diol mechanism of action in cancer cells

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methoxyquinazoline-2,4-diol in Cancer Cells

Abstract

The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this class, quinazolinone derivatives have emerged as particularly promising anticancer agents, with several compounds approved for clinical use. This technical guide synthesizes the current understanding of the mechanisms of action for quinazoline-based compounds, providing a predictive framework for the therapeutic activity of this compound. While direct experimental data on this specific molecule is limited in the available literature, this document extrapolates from well-studied analogues to propose its most probable molecular targets and cellular effects. We will delve into the core pathways these compounds are known to disrupt, including protein kinase signaling, cell cycle regulation, and the induction of programmed cell death. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel quinazoline derivatives in oncology.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic aromatic compounds that have garnered significant attention for their broad spectrum of pharmacological activities.[1][2] The structural versatility of the quinazolinone core allows for targeted modifications, enabling the fine-tuning of its interaction with various biological targets.[2] This has led to the development of several successful anticancer drugs that utilize this scaffold to achieve high potency and selectivity.[3][4]

The 2,4-dione substitution pattern, as seen in this compound, is a key feature that influences the molecule's chemical properties and biological activity. The addition of a methoxy group at the 6-position can further modulate its pharmacokinetic and pharmacodynamic profile, potentially enhancing target engagement and cellular uptake. The anticancer effects of quinazolinone derivatives are multifaceted, often involving the simultaneous disruption of several key cellular processes that are critical for tumor growth and survival.[1][5]

Postulated Mechanisms of Action

Based on extensive research into structurally related quinazoline and quinazolinone compounds, the anticancer activity of this compound is likely mediated through one or more of the following mechanisms.

Inhibition of Protein Kinases

A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is famously employed in EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[3] These drugs act as ATP-competitive inhibitors, binding to the catalytic domain of the kinase and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7] These pathways are critical for cancer cell proliferation, survival, and differentiation.[6] It is highly probable that this compound could exhibit similar inhibitory activity against EGFR, particularly in cancers where this receptor is overexpressed or mutated.[6][8]

-

Other Kinase Targets: Beyond EGFR, quinazoline-based molecules have been shown to inhibit other kinases involved in oncogenesis, such as VEGFR, c-Met, and CDKs.[5][7] The specific kinase profile of this compound would need to be determined experimentally, but its core structure suggests a predisposition for ATP-binding pockets.

Signaling Pathway Diagram: EGFR Inhibition

Caption: Putative inhibition of the EGFR signaling pathway by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis.[9] Quinazolinone derivatives have been shown to be potent inducers of apoptosis through various mechanisms.[9][10]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is critical for mitochondrial integrity and the initiation of the intrinsic apoptotic pathway.[9] Studies on sulphonamide-bearing methoxyquinazolinone derivatives have demonstrated their ability to downregulate Bcl-2 and upregulate Bax, leading to apoptosis.[9]

-

Activation of Caspases: The execution phase of apoptosis is carried out by a family of proteases called caspases. Quinazolinone compounds have been observed to increase the expression and activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7), leading to the cleavage of cellular substrates and cell death.[2][9]

-

p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in sensing cellular stress and inducing apoptosis. Some quinazolinone derivatives have been shown to upregulate p53 expression, which in turn can activate the apoptotic cascade.[9][11]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled proliferation of cancer cells is often due to defects in cell cycle checkpoints. Several quinazoline and quinazolinone derivatives have been shown to induce cell cycle arrest, thereby halting cancer cell proliferation.[12][13]

-

G2/M Phase Arrest: Some quinazolinone derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle.[5] This can be associated with the inhibition of tubulin polymerization, a mechanism employed by drugs like colchicine.[3]

-

S Phase Arrest: Other related compounds, such as 6-methoxyflavone, have been shown to induce S-phase arrest by modulating the CCNA2/CDK2/p21CIP1 signaling pathway.[12] This suggests that this compound could potentially interfere with DNA replication.

-

Sub-G1 Accumulation: A hallmark of apoptosis is the fragmentation of DNA, which leads to a population of cells with less than G1 DNA content (sub-G1). Flow cytometry analysis of cells treated with cytotoxic quinazolinones often reveals a significant increase in the sub-G1 peak, indicative of apoptotic cell death.[9]

Induction of Oxidative Stress

Cancer cells often exist in a state of increased intrinsic oxidative stress. Further elevation of reactive oxygen species (ROS) can push these cells beyond a tolerable threshold, leading to oxidative damage and cell death. Some 6-methoxyquinoline complexes have been shown to induce oxidative stress, reduce the GSH/GSSG ratio, and cause oxidative DNA damage, ultimately leading to apoptosis.[14] This suggests that the 6-methoxyquinazoline scaffold may also possess pro-oxidant properties in a cancerous environment.[10]

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanisms of action for this compound, a series of well-established in vitro assays should be performed.

Experimental Workflow Diagram

Caption: A typical experimental workflow to investigate the mechanism of action of a novel anticancer compound.

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells as described in the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression levels of key proteins involved in signaling, apoptosis, and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clarity. Below is a hypothetical table of IC50 values for related quinazolinone compounds, which serves as a benchmark for evaluating the potency of this compound.

| Compound Reference | Cancer Cell Line | IC50 (µM) | Putative Target(s) | Reference |

| Compound 6 | MCF-7 (Breast) | 20.17 | Apoptosis Induction (Bcl-2) | [9] |

| Compound 10 | MCF-7 (Breast) | 21.45 | Apoptosis Induction (Bcl-2) | [9] |

| Cu6MQ | A549 (Lung) | 57.9 | Oxidative Stress | [14] |

| 4-TCPA | K562 (Leukemia) | 5.95 | VEGFR2, EGFR, mTOR | [15] |

| CA1-e | A2780 (Ovarian) | 22.76 | ERBB2, SRC, AKT1 | [16] |

Conclusion and Future Directions

While the precise mechanism of action of this compound requires direct experimental validation, the extensive body of research on the quinazoline scaffold provides a robust framework for predicting its anticancer activities. It is highly plausible that this compound functions as a multi-targeted agent, capable of inhibiting critical protein kinases, inducing cell cycle arrest, and promoting apoptotic cell death. The methoxy substitution may further enhance its potency and selectivity.

Future research should focus on the systematic evaluation of this compound using the protocols outlined in this guide. A comprehensive kinase profiling assay would be invaluable for identifying its specific molecular targets. Furthermore, in vivo studies using xenograft models will be essential to validate its therapeutic efficacy and assess its potential for clinical translation. The insights gained from such studies will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of quinazoline-based drug design in oncology.

References

- '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv. (2022). bioRxiv.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. (2021). PubMed Central.

- (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2019).

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central.

- Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. (2022). PubMed Central.

- Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). PubMed Central.

- (PDF) The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells. (2020).

- Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. (2024).

- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).

- 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells. (2022).

- Synthesis and anticancer activities of diquinazoline diselenides compounds. (2016). RACO.

- Induction of apoptosis by 2, 4', 6-trihydroxybenzophenone in HT-29 colon carcinoma cell line. (n.d.).

- Novel Synthetic 3-Amino-2-Methylquinazolin-4(3H)- one (L) Induce Apoptosis and Modulate Antioxidant Enzyme Activity in Some Cancer Cell Lines. (2015).

- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022).

- 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. (2024). MDPI.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).

- 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. (2024).

- 6-O-Angeloylenolin induced cell-cycle arrest and apoptosis in human nasopharyngeal cancer cells. (2011). PubMed.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- 3,3′,5,5′-tetramethoxybiphenyl-4,4′diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. (2021).

- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-O-Angeloylenolin induced cell-cycle arrest and apoptosis in human nasopharyngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyquinazoline-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 6-methoxyquinazoline-2,4-diol, a heterocyclic compound of interest in medicinal chemistry. This document moves beyond a simple data sheet to offer insights into the experimental determination of its key characteristics, supporting researchers in its synthesis, characterization, and application in drug discovery and development.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazoline and its derivatives, such as this compound, are recognized as "privileged structures" in medicinal chemistry. This is due to their ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The physicochemical properties of these molecules are paramount, as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, their therapeutic efficacy. Understanding these properties is a critical step in the journey from a promising compound to a viable drug candidate.

This compound, with its methoxy substitution on the benzene ring, presents a unique profile that warrants detailed investigation. This guide will delve into its structural and physicochemical characteristics, providing both reported data and standardized protocols for their experimental validation.

Chemical Identity and Structure

-

IUPAC Name: 6-methoxy-1H-quinazoline-2,4-dione

-

Synonyms: 6-Methoxyquinazoline-2,4(1H,3H)-dione, 6-methoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione

-

CAS Number: 32618-84-1

-

Molecular Formula: C₉H₈N₂O₃

-

Molecular Weight: 192.17 g/mol

The structure of this compound consists of a benzene ring fused to a pyrimidine ring, with a methoxy group at position 6 and two hydroxyl groups at positions 2 and 4. It exists in tautomeric equilibrium with the dione form, 6-methoxyquinazoline-2,4(1H,3H)-dione, which is the predominant form in the solid state.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | >250 °C | [1] |

| >270 °C | ||

| pKa (Predicted) | 10.83 ± 0.20 | |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | |

| LogP (Predicted) | 1.04960 | |

| Polar Surface Area (PSA) | 75.47 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 1 |

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Quinazolinone derivatives are often characterized by poor aqueous solubility due to their rigid, planar structure and crystalline nature.

Expected Solubility Profile:

-

Aqueous Solubility: Expected to be low. The presence of two amide protons and the methoxy group may provide some limited hydrogen bonding capacity with water, but the overall aromatic and crystalline character will likely dominate.

-

Organic Solvent Solubility: Likely to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is expected to be moderate.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This protocol outlines the universally accepted shake-flask method for determining thermodynamic solubility.

Caption: Workflow for solubility determination.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Acidity and Basicity (pKa)

The pKa value(s) of a molecule are crucial for predicting its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. This compound has both acidic (amide N-H) and potentially basic (ring nitrogens) centers.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):

This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) with the largest absorbance change as a function of pH. Plot absorbance versus pH and fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR (500 MHz, DMSO-d₆): [1]

-

δ 11.25 (brs, 1H): Attributed to one of the amide protons (N-H). The broadness of the signal is characteristic of exchangeable protons.

-

δ 11.00 (brs, 1H): Assigned to the second amide proton (N-H).

-

δ 7.33 (s, 1H): Corresponds to the proton at position 5 of the quinazoline ring.

-

δ 7.28 (dd, J = 9.0, 2.5 Hz, 1H): Represents the proton at position 7, showing coupling to the protons at positions 8 and 5.

-

δ 7.12 (d, J = 9.0 Hz, 1H): Corresponds to the proton at position 8, coupled to the proton at position 7.

-

δ 3.79 (s, 3H): The singlet signal for the three protons of the methoxy group (-OCH₃).

¹³C NMR (100 MHz, DMSO-d₆): [1]

-

δ 162.8: Carbonyl carbon (C=O).

-

δ 154.7: Carbonyl carbon (C=O).

-

δ 150.1, 135.1, 123.9, 117.0, 114.9, 108.1: Aromatic and quinazoline ring carbons.

-

δ 55.6: Methoxy group carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS-ESI): [1]

-

Calculated for C₉H₉N₂O₃ [M+H]⁺: 193.0608

-

Found: 193.0615

This data confirms the elemental composition and molecular weight of this compound.

Infrared (IR) Spectroscopy

-

~3200 cm⁻¹ (broad): N-H stretching of the amide groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

-

~1710-1650 cm⁻¹ (strong): C=O stretching of the amide (dione) groups.

-

~1620-1580 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the aryl ether.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For quinazolinone derivatives, two main absorption bands are typically observed:

-

~240-300 nm: Attributed to π → π* transitions within the aromatic system.

-

~310-425 nm: Corresponding to n → π* transitions of the carbonyl groups.

The exact λmax values and molar absorptivity would need to be determined experimentally.

Synthesis and Purification

A one-pot synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione has been reported from 2-aminobenzamides.

Caption: Synthetic pathway to this compound.

Experimental Protocol (Adapted from ACS Omega, 2020, 5, 17, 9887–9895): [1]

-

Reaction Setup: To a solution of 2-amino-5-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 mmol).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (2.0 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in medicinal chemistry. The provided data on its identity, solubility, pKa, and spectroscopic characteristics, along with detailed experimental protocols, offer a solid foundation for researchers working with this molecule. A thorough understanding and experimental validation of these properties are essential for advancing the development of quinazolinone-based therapeutics.

References

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 2020, 5(17), 9887–9895. [Link]

-

This compound. LookChem. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 6-Methoxyquinazoline-2,4-diol Interactions

Preamble: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. Computational, or in silico, methods have emerged as indispensable tools to navigate this complex landscape, offering a rational, cost-effective, and rapid approach to triaging and optimizing potential drug candidates before significant investment in wet-lab synthesis and testing.[1][2]

This guide focuses on a specific molecule of interest: 6-Methoxyquinazoline-2,4-diol . The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[3][4][5] Many quinazoline derivatives function as protein kinase inhibitors by competing with ATP at the enzyme's active site.[3][5][6] The quinazoline-2,4-dione substructure, as present in our molecule, is a key component in compounds with a wide array of biological activities.[7] The addition of a methoxy group at the 6-position is significant, as it can modulate the molecule's electronic properties and lipophilicity, potentially enhancing cell permeability and target binding affinity.[7]

This document serves as a technical whitepaper for researchers and drug development professionals, providing a comprehensive, step-by-step workflow for evaluating the interactions of this compound with a relevant biological target. We will proceed through a hypothetical case study, investigating its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-known target for quinazoline-based drugs.[2][4] Our approach is designed to be a self-validating system, emphasizing the causality behind each methodological choice to ensure scientific rigor and trustworthiness.

Chapter 1: The Integrated In Silico Evaluation Workflow

A robust computational assessment does not rely on a single method but integrates multiple techniques to build a cohesive and predictive model of a molecule's behavior. Each step informs the next, creating a logical progression from broad, rapid screening to more computationally intensive, detailed analysis.

Caption: Overall workflow for the in silico evaluation of a small molecule inhibitor.

Chapter 2: Foundational Work - Ligand and Target Preparation

The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of all subsequent results.

Ligand Structure Preparation

The first step is to obtain an accurate three-dimensional representation of this compound.

Experimental Protocol:

-

Obtain 2D Structure: Source the canonical SMILES string or a 2D structure file (e.g., SDF) from a reliable chemical database like PubChem. For our ligand, a potential structure can be found, although specific experimental data is limited.[7]

-

Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

-

Assign Protonation State: At physiological pH (approx. 7.4), the diol tautomer is expected. It is critical to correctly assign protonation states to ionizable groups as this governs potential hydrogen bond interactions.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step relieves any steric clashes and settles the molecule into a low-energy, stable conformation. This becomes the input structure for docking.

Target Protein Preparation

For our case study, we select the human EGFR kinase domain as the target.

Experimental Protocol:

-

Obtain Protein Structure: Download the crystal structure from the Protein Data Bank (PDB). A suitable choice would be a high-resolution structure of EGFR co-crystallized with a known quinazoline inhibitor (e.g., PDB ID: 1M17 with Erlotinib). This provides a validated binding pocket.

-

Clean the PDB File: The raw PDB file contains non-essential information.

-

Remove Water Molecules: Unless a water molecule is known to be critical for binding (a "bridging" water), all crystallographic water molecules should be removed.

-

Remove Co-crystallized Ligands and Ions: The original inhibitor and any non-essential ions are removed to create an empty binding site (apo-like structure).

-

Handle Missing Residues/Atoms: Use modeling software (e.g., UCSF Chimera, PyMOL) to check for and repair any missing loops or side-chain atoms in the protein structure.

-

-

Add Hydrogens and Assign Charges: Add hydrogen atoms, which are typically absent in PDB files. Assign partial charges using a standard protein force field (e.g., AMBER, CHARMM). This is crucial for accurately calculating electrostatic interactions.

| Parameter | Description | Tool/Resource Example |

| Ligand Source | Canonical SMILES or 2D structure file. | PubChem, ChemSpider |

| Ligand 3D Conversion | Generation of 3D coordinates from 2D representation. | Open Babel, ChemDraw |

| Protein Target Source | High-resolution X-ray crystal structure of the target protein, preferably with a bound ligand similar to the query molecule. | Protein Data Bank (PDB) |

| Protein Preparation | Removal of water and co-solvents, addition of polar hydrogens, assignment of atomic charges, and repair of missing structural elements. | AutoDock Tools, UCSF Chimera |

| Table 1: Summary of Ligand and Target Preparation Steps. |

Chapter 3: Predicting Binding - Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[8][9] It is a powerful screening tool to quickly assess whether a molecule is likely to bind and to generate hypotheses about its binding mode.

The Docking Rationale

We employ docking to answer two primary questions:

-

Can this compound fit sterically and electrostatically within the ATP-binding pocket of EGFR?

-

What is its predicted binding energy, and what key interactions (hydrogen bonds, hydrophobic contacts) stabilize the complex?

Caption: A typical workflow for molecular docking using AutoDock Vina.

Experimental Protocol (Using AutoDock Vina):

-

File Preparation: Convert the prepared ligand and receptor PDB files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type information.

-

Grid Box Generation: Define a 3D search space (the "grid box") that encompasses the entire binding site of the target protein. A common strategy is to center the box on the position of the co-crystallized ligand.

-

Running the Docking Simulation: Execute the docking software (e.g., AutoDock Vina).[10][11] The program will systematically sample different conformations and orientations of the ligand within the grid box, evaluating each pose using a scoring function.

-

Analysis of Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Binding Affinity: A lower (more negative) value indicates a stronger predicted interaction.

-

Pose Inspection: The top-ranked poses must be visually inspected using a molecular viewer like PyMOL or UCSF Chimera. The key is to identify poses that form chemically sensible interactions with key active site residues (e.g., hydrogen bonds with the hinge region of a kinase).

-

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

| 1 | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond (Hinge), Hydrophobic |

| 2 | -8.2 | Cys797, Leu844, Thr790 | Hydrophobic, Pi-Alkyl |

| 3 | -7.9 | Met793, Asp855 | Hydrogen Bond, Hydrophobic |

| Table 2: Example of Molecular Docking Results for this compound with EGFR. |

Chapter 4: Assessing Stability - Molecular Dynamics Simulation

While docking provides a static snapshot of binding, a protein-ligand complex is a dynamic entity. Molecular Dynamics (MD) simulations provide insights into the stability and conformational dynamics of the complex over time, offering a more realistic representation of the biological environment.[12][13][14]

The Rationale for MD Simulation

MD simulations help validate docking results by answering:

-

Is the predicted binding pose stable over a simulated time period (e.g., 100 nanoseconds)?

-

How does the ligand's presence affect the flexibility of the protein's binding site?

-

Which interactions observed in the static dock are consistently maintained throughout the simulation?

Caption: High-level protocol for a protein-ligand Molecular Dynamics simulation.

Experimental Protocol (Conceptual Overview):

-

System Preparation: The highest-scoring, most chemically sensible docked pose is used as the starting point. The complex is placed in a periodic box of explicit water molecules, and ions (like Na+ and Cl-) are added to neutralize the system's charge.

-

Energy Minimization: The entire system is energy-minimized to remove any steric clashes introduced during the setup phase.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: Once equilibrated, the simulation is run for a set period (e.g., 50-200 ns), during which the atomic coordinates (trajectory) are saved at regular intervals.

-

Trajectory Analysis: The resulting trajectory is analyzed to extract meaningful data.

| Analysis Metric | Description | Interpretation of a Favorable Result |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial position over time.[15] | A low, stable RMSD value (e.g., < 3 Å) for both the protein and the ligand suggests the complex is stable and not undergoing major conformational changes. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position.[15] | Lower RMSF values in the binding site residues upon ligand binding can indicate stabilization. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. | Key hydrogen bonds identified in docking that persist for a high percentage (>70%) of the simulation time are considered stable and important. |

| Table 3: Key Metrics for Analyzing Molecular Dynamics Simulation Results. |

Chapter 5: Profiling for Drug Development

Beyond binding, a successful drug candidate must possess favorable pharmacokinetic properties. We use further in silico techniques to predict these characteristics.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[16] This can be done based on a set of known active ligands (ligand-based) or from the protein-ligand complex itself (structure-based).[16][17] It provides a blueprint for designing new molecules or screening databases for compounds with similar interaction profiles.[18][19]

Caption: Conceptual diagram of a pharmacophore model showing key interaction features.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for avoiding late-stage drug development failures.[1][20] Numerous open-access web servers can predict these properties based on a molecule's structure.[21][22]